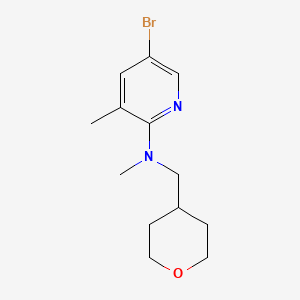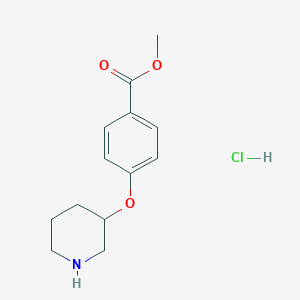![molecular formula C9H20N2 B1487793 叔丁基[(吡咯烷-2-基)甲基]胺 CAS No. 1225970-16-0](/img/structure/B1487793.png)
叔丁基[(吡咯烷-2-基)甲基]胺
描述
“Tert-butyl[(pyrrolidin-2-yl)methyl]amine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a tert-butyl group and a methylamine group .
Synthesis Analysis
The synthesis of compounds similar to “Tert-butyl[(pyrrolidin-2-yl)methyl]amine” often involves the use of ring construction from different cyclic or acyclic precursors . For instance, tert-butylamine can be produced commercially by direct amination of isobutylene using zeolite catalysts .Molecular Structure Analysis
The molecular structure of “Tert-butyl[(pyrrolidin-2-yl)methyl]amine” is characterized by the presence of a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用
组胺H4受体配体开发:叔丁基[(吡咯烷-2-基)甲基]胺衍生物因其在组胺H4受体配体开发中的作用而受到研究。这些配体在抗炎和抗伤害感受活性方面显示出潜力,支持H4受体拮抗剂在疼痛管理中的潜力 (Altenbach 等人,2008).
芳基-氯活化和氢硅烷聚合催化:叔丁基[(吡咯烷-2-基)甲基]胺的衍生物已用于合成10族金属氨基吡啶配合物。这些配合物表现出在铃木交叉偶联反应和甲硅烷聚合成可溶性线性聚(甲硅烷)中的催化应用,表明在材料科学和有机合成中发挥作用 (Deeken 等人,2006).
吡咯烷的对映选择性合成:该化合物已用于不对称合成N-叔丁基二取代吡咯烷,这对于创建具有特定空间构型的化合物很有价值,在药物开发中至关重要 (Chung 等人,2005).
N-(吡咯-2-基)胺的合成和结构分析:涉及叔丁基[(吡咯烷-2-基)甲基]胺衍生物的研究促进了N-(吡咯-2-基)胺的有效合成和结构分析。这些化合物在药物化学和材料科学中具有潜在应用 (Macías 等人,2018).
聚(吡啶-酰亚胺)的开发:该化合物已用于合成芳香族二胺单体,用于制备聚(吡啶-酰亚胺)。由于这些聚合物具有良好的溶解性和热稳定性,因此在高性能材料中具有潜在应用 (Lu 等人,2014).
N-杂环化合物的合成:叔丁基[(吡咯烷-2-基)甲基]胺衍生物已用于N-杂环化合物的一锅合成,证明了其在创建复杂有机分子中的效用 (Matsumura 等人,2000).
氧化反应的绿色催化体系:叔丁基[(吡咯烷-2-基)甲基]胺的衍生物已在开发用于氧化反应的绿色高效催化体系中得到探索,这在有机合成中很重要 (Zhang 等人,2009).
安全和危害
未来方向
作用机制
- The pyrrolidine ring in the compound is a versatile scaffold widely used in medicinal chemistry. It contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp³-hybridization .
- Stereogenic carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, affecting their binding mode to enantioselective proteins .
Target of Action
生化分析
Biochemical Properties
Tert-butyl[(pyrrolidin-2-yl)methyl]amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites or altering the conformation of the enzyme, thereby affecting its activity. For instance, it may act as an inhibitor or activator of specific enzymes, influencing the overall biochemical pathway .
Cellular Effects
The effects of tert-butyl[(pyrrolidin-2-yl)methyl]amine on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate signaling pathways by interacting with receptors or signaling molecules, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell growth, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, tert-butyl[(pyrrolidin-2-yl)methyl]amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins or nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, changes in gene expression, and other molecular effects. For example, it may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl[(pyrrolidin-2-yl)methyl]amine can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of tert-butyl[(pyrrolidin-2-yl)methyl]amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Tert-butyl[(pyrrolidin-2-yl)methyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound may be metabolized through specific enzymatic reactions, leading to the formation of metabolites that can further participate in biochemical pathways .
Transport and Distribution
Within cells and tissues, tert-butyl[(pyrrolidin-2-yl)methyl]amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of the compound within specific cellular compartments or tissues, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of tert-butyl[(pyrrolidin-2-yl)methyl]amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity. For example, localization to the mitochondria may influence cellular energy metabolism, while localization to the nucleus may affect gene expression .
属性
IUPAC Name |
2-methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNZJDGHQJERT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


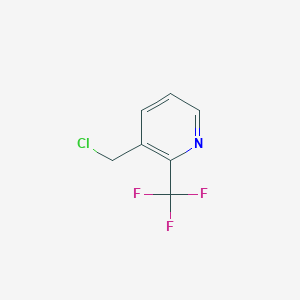
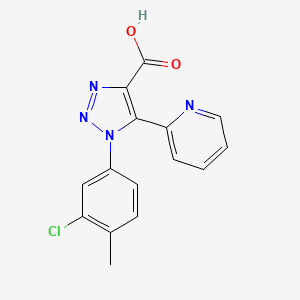

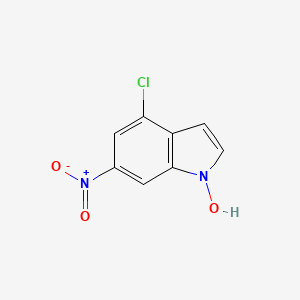
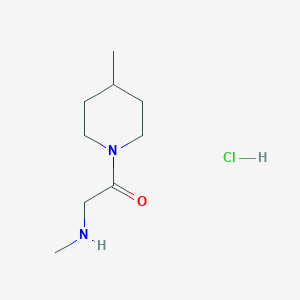
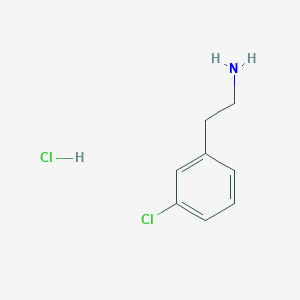


![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)

![Pyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1487729.png)
